Cas no 2093478-69-2 ((3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid)
(3S)-3-(4-Chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, as a but-2-enedioic acid salt, is a chiral tertiary amine derivative with potential pharmacological relevance. The compound features a stereocenter at the 3-position, contributing to its enantioselective interactions in biological systems. The presence of a 4-chlorophenyl and pyridinyl moiety enhances its binding affinity to certain receptor targets, while the dimethylamine group improves solubility and bioavailability. The but-2-enedioic acid counterion ensures stability and facilitates crystalline formation, aiding in purification and formulation. This combination of structural features makes it a candidate for further investigation in medicinal chemistry applications, particularly where selective modulation of biological pathways is desired. The salt form also offers improved handling characteristics compared to the free base.

2093478-69-2 structure
Product name:(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid
(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid Chemical and Physical Properties
Names and Identifiers
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- S-(+)-Chlorpheniramine maleate salt
- Z1556047556
- (Z)-but-2-enedioic acid,(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
- [(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine; but-2-enedioic acid
- (3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid
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- Inchi: 1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-;/m0./s1
- InChI Key: DBAKFASWICGISY-YAKGRJRBSA-N
- SMILES: ClC1C=CC(=CC=1)[C@@H](C1C=CC=CN=1)CCN(C)C.OC(/C=C/C(=O)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 368
- Topological Polar Surface Area: 90.7
(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-123802-0.05g |
[(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, but-2-enedioic acid |
2093478-69-2 | 0.05g |
$628.0 | 2023-07-07 | ||
Enamine | EN300-123802-50mg |
[(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, but-2-enedioic acid |
2093478-69-2 | 50mg |
$628.0 | 2023-10-02 | ||
Enamine | EN300-123802-0.1g |
[(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, but-2-enedioic acid |
2093478-69-2 | 0.1g |
$757.0 | 2023-07-07 | ||
Enamine | EN300-123802-100mg |
[(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyl]dimethylamine, but-2-enedioic acid |
2093478-69-2 | 100mg |
$757.0 | 2023-10-02 |
(3S)-3-(4-chlorophenyl)-3-(pyridin-2-yl)propyldimethylamine, but-2-enedioic acid Related Literature
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Yujie Ning,Sijie Chen,Feiyu Zhang,Yanli Liu,Feihong Chen,Shujin Li,Chaowei Wang,Yifan Wu,Yi Gong,Minhan Hu,Ruitian Huang,Xiong Guo,Lei Yang,Xi Wang Mol. Omics 2023 19 137
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Yujie Ning,Sijie Chen,Feiyu Zhang,Yanli Liu,Feihong Chen,Shujin Li,Chaowei Wang,Yifan Wu,Yi Gong,Minhan Hu,Ruitian Huang,Xiong Guo,Lei Yang,Xi Wang Mol. Omics 2023 19 137
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